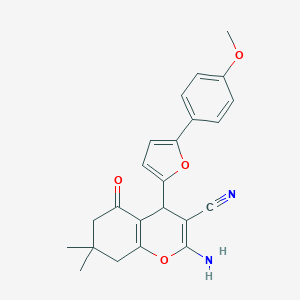![molecular formula C21H15IN2O3 B285926 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B285926.png)
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. Its unique mechanism of action and biochemical and physiological effects have made it a promising candidate for the development of new cancer therapies.
作用機序
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide inhibits the activity of the NEDD8-activating enzyme (NAE), which is involved in the activation of the ubiquitin-proteasome system. This system is responsible for the degradation of proteins that are no longer needed by the cell. Inhibition of NAE by 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide results in the accumulation of proteins that are normally degraded by the proteasome, leading to apoptosis and cell death in cancer cells.
Biochemical and physiological effects:
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has been shown to induce apoptosis in cancer cells through the accumulation of proteins that are normally degraded by the proteasome. This results in the activation of the intrinsic apoptotic pathway, which ultimately leads to cell death. 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. However, there are also limitations to the use of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide in lab experiments. It has been shown to have off-target effects on other enzymes involved in the ubiquitin-proteasome system, which can complicate data interpretation. In addition, the optimal dose and treatment duration for 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide may vary depending on the cancer cell line being studied.
将来の方向性
There are several future directions for the development of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide as a cancer therapeutic. One potential direction is the combination of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide with other chemotherapeutic agents to enhance its efficacy. Another direction is the development of more specific inhibitors of NAE to reduce off-target effects. Additionally, the use of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide in combination with immunotherapies may enhance the immune response against cancer cells. Finally, the identification of biomarkers that predict response to 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide may help to identify patients who are most likely to benefit from this therapy.
Conclusion:
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide is a promising candidate for the development of new cancer therapies. Its unique mechanism of action and biochemical and physiological effects have made it a focus of research in the field of cancer biology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide have been discussed in this paper. Further research is needed to fully understand the potential of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide as a cancer therapeutic.
合成法
The synthesis of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide involves the reaction of 2,3-dihydro-1H-benzo[de]isoquinolin-1,4-dione with 4-iodoaniline and 3-(bromomethyl)phenylpropanoic acid. The reaction proceeds through a series of steps involving the formation of an amide bond and subsequent cyclization to form the final product. The synthesis of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has been optimized to yield high purity and high yield.
科学的研究の応用
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has been extensively studied in preclinical and clinical trials for its potential as a cancer therapeutic. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome system. This results in the accumulation of proteins that are normally degraded by the proteasome, leading to apoptosis and cell death in cancer cells. 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide has been shown to be effective in a variety of cancer cell lines, including breast, prostate, lung, and pancreatic cancer.
特性
分子式 |
C21H15IN2O3 |
|---|---|
分子量 |
470.3 g/mol |
IUPAC名 |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-iodophenyl)propanamide |
InChI |
InChI=1S/C21H15IN2O3/c22-14-7-9-15(10-8-14)23-18(25)11-12-24-20(26)16-5-1-3-13-4-2-6-17(19(13)16)21(24)27/h1-10H,11-12H2,(H,23,25) |
InChIキー |
UHCRKQWRLBARJR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC(=O)NC4=CC=C(C=C4)I |
正規SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC(=O)NC4=CC=C(C=C4)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide](/img/structure/B285843.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide](/img/structure/B285844.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate](/img/structure/B285846.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285848.png)

![4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285853.png)

![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)
![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)

![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)

![2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B285881.png)
